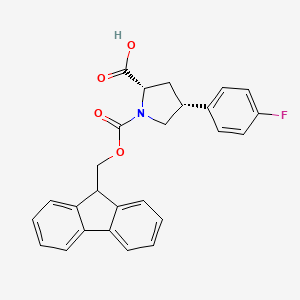

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

Description

This compound is a fluorinated pyrrolidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It features a stereochemically defined (2S,4R) configuration and a 4-fluorophenyl substituent at the pyrrolidine ring. The Fmoc group renders it valuable in solid-phase peptide synthesis (SPPS), where it acts as a temporary protecting group for amines.

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c27-18-11-9-16(10-12-18)17-13-24(25(29)30)28(14-17)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23-24H,13-15H2,(H,29,30)/t17-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELRINJEZDZES-XDHUDOTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrrolidine 4-Position

The 4-position substituent critically impacts physicochemical properties and applications. Below are key analogues:

Hydroxyl Substituent

- Compound : (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- CAS No.: 189249-10-3

- Molecular Weight : 353.37 g/mol

- Key Differences :

Trifluoromethyl Substituent

- Compound : (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

- CAS No.: 2549171-72-2

- Molecular Weight : 405.37 g/mol

Azido Substituent

- Compound : (2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

- CAS No.: 2137142-63-1

- Molecular Weight : 378.4 g/mol

- Key Differences: The azido (-N3) group enables click chemistry applications, such as conjugation with alkynes via Huisgen cycloaddition.

tert-Butoxy Substituent

- Compound : (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid

- CAS No.: 122996-47-8

- Molecular Weight : 409.47 g/mol

- Key Differences :

Stereochemical Variations

(2S,4S) vs. (2S,4R) Configuration

- The (2S,4R) configuration in the target compound creates distinct conformational constraints compared to (2S,4S) isomers (e.g., 4-phenoxy or 4-benzyl derivatives).

- Example: (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid (CAS 1334671-66-7) exhibits enhanced π-π stacking due to the benzyl group but reduced solubility .

Functional Group Modifications

Palmitamido Substituent

- Compound : (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-palmitamidopyrrolidine-2-carboxylic acid

- CAS No.: 458547-19-8

- Molecular Weight : 590.81 g/mol

- Key Differences :

Difluoro-Methoxy Substituent

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.